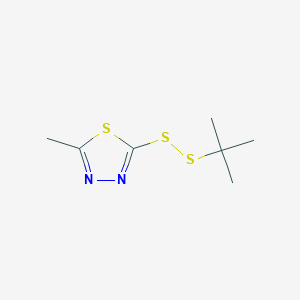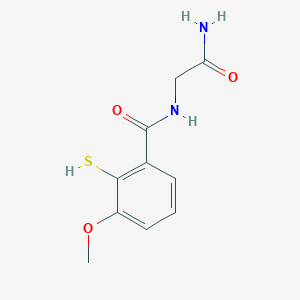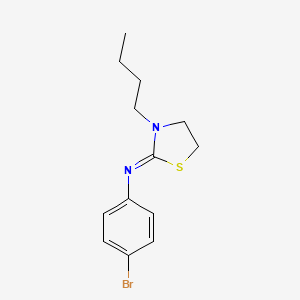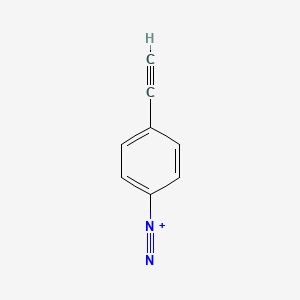
4-Ethynylbenzene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylbenzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly notable for its ethynyl group (-C≡CH) attached to the benzene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-ethynylbenzene-1-diazonium typically involves the diazotization of 4-ethynylaniline. The process begins with the treatment of 4-ethynylaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction proceeds as follows:
- Dissolve 4-ethynylaniline in an aqueous acidic solution.
- Add sodium nitrite to the solution while maintaining a low temperature (0-5°C).
- The nitrous acid formed reacts with the amine group of 4-ethynylaniline to produce the diazonium salt.
This method is commonly used in laboratory settings due to its simplicity and efficiency .
Chemical Reactions Analysis
4-Ethynylbenzene-1-diazonium undergoes a variety of chemical reactions, primarily due to the reactivity of the diazonium group. Some of the key reactions include:
-
Substitution Reactions: : The diazonium group can be replaced by various nucleophiles through Sandmeyer reactions. For example:
- Treatment with copper(I) chloride (CuCl) yields 4-ethynylchlorobenzene.
- Treatment with copper(I) bromide (CuBr) yields 4-ethynylbromobenzene.
- Treatment with copper(I) cyanide (CuCN) yields 4-ethynylnitrilebenzene .
-
Coupling Reactions: : The diazonium group can couple with aromatic compounds to form azo compounds. This reaction is useful in the synthesis of dyes and pigments.
-
Reduction Reactions: : The diazonium group can be reduced to form the corresponding aryl hydrazine.
-
Oxidation Reactions: : The ethynyl group can undergo oxidation to form various oxidized products, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Ethynylbenzene-1-diazonium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
-
Chemistry: : It is used as a precursor for the synthesis of various substituted benzene derivatives. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis .
-
Biology: : The compound is used in the modification of biomolecules and surfaces. For example, it can be electrografted onto surfaces to create functionalized layers that can bind to specific biomolecules .
-
Medicine: : Diazonium compounds, including this compound, are explored for their potential in drug delivery systems and as diagnostic tools due to their ability to modify surfaces and interact with biological molecules .
-
Industry: : It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-ethynylbenzene-1-diazonium primarily involves the reactivity of the diazonium group. The diazonium group is a good leaving group, which facilitates substitution reactions. In electrophilic aromatic substitution reactions, the diazonium group can be replaced by various nucleophiles, leading to the formation of substituted benzene derivatives .
The ethynyl group also plays a role in the compound’s reactivity. It can participate in coupling reactions, forming new carbon-carbon bonds. The combination of the diazonium and ethynyl groups allows for a wide range of chemical transformations, making this compound a versatile compound in organic synthesis .
Comparison with Similar Compounds
4-Ethynylbenzene-1-diazonium can be compared with other diazonium compounds and ethynyl-substituted benzene derivatives:
-
Phenylacetylene: : This compound contains an ethynyl group attached to a benzene ring, similar to this compound. it lacks the diazonium group, which limits its reactivity in substitution reactions .
-
4-Aminobenzene-1-diazonium: : This compound contains a diazonium group but lacks the ethynyl group. It undergoes similar substitution reactions but does not participate in coupling reactions involving the ethynyl group .
-
4-Ethynylphenylhydrazine: : This compound contains both an ethynyl group and a hydrazine group. It can undergo reduction reactions to form hydrazine derivatives, but its reactivity differs from that of this compound due to the presence of the hydrazine group .
Properties
CAS No. |
789442-14-4 |
|---|---|
Molecular Formula |
C8H5N2+ |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
4-ethynylbenzenediazonium |
InChI |
InChI=1S/C8H5N2/c1-2-7-3-5-8(10-9)6-4-7/h1,3-6H/q+1 |
InChI Key |
DFUQWTGLDQFQSI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


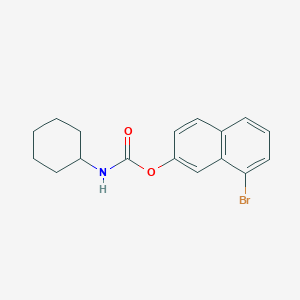

![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14216357.png)
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14216360.png)

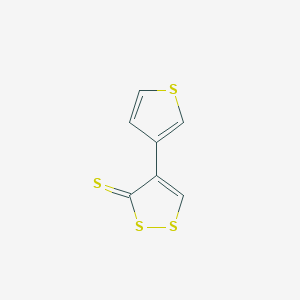
![(2E)-2-[[3-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B14216387.png)
![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
![N-(6-Benzyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14216393.png)
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)
